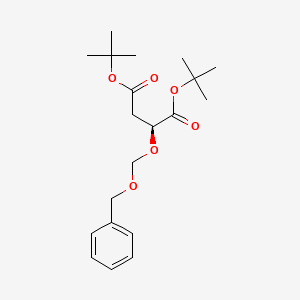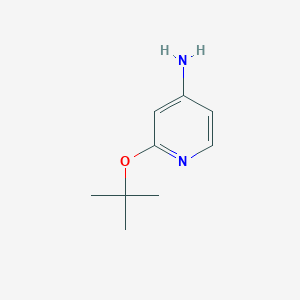
N-(2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)propionamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and an isoindolinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)propionamide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, which can be synthesized by the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents. The isoindolinone moiety is then introduced through a series of condensation reactions. The final step involves the coupling of the pyrazole and isoindolinone intermediates under specific conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of high-throughput screening and process optimization techniques can significantly enhance the efficiency of industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)propionamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-(2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)propionamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Mécanisme D'action
The mechanism of action of N-(2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)propionamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-4-yl)propionamide
- N-(2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-6-yl)propionamide
Uniqueness
N-(2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)propionamide is unique due to its specific substitution pattern on the isoindolinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity set it apart from similar compounds .
Propriétés
Formule moléculaire |
C17H18N4O3 |
|---|---|
Poids moléculaire |
326.35 g/mol |
Nom IUPAC |
N-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dioxoisoindol-5-yl]propanamide |
InChI |
InChI=1S/C17H18N4O3/c1-4-15(22)18-11-5-6-12-13(7-11)17(24)21(16(12)23)8-14-9(2)19-20-10(14)3/h5-7H,4,8H2,1-3H3,(H,18,22)(H,19,20) |
Clé InChI |
ZXKSTNFIOKRODU-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2=O)CC3=C(NN=C3C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-Dihydroxy-10,13-dimethyl-17-((2R)-5-oxo-5-(((3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)amino)pentan-2-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acrylate](/img/structure/B13091273.png)
![copper;hydron;3-[7,12,17-tris(2-carboxylatoethyl)-3,8,13,18-tetramethylporphyrin-21,23-diid-2-yl]propanoate](/img/structure/B13091285.png)
![(R)-4-(Hydroxymethyl)-6-methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13091295.png)


![1-[2-(3-Methyl-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one](/img/structure/B13091303.png)


![4-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13091330.png)
